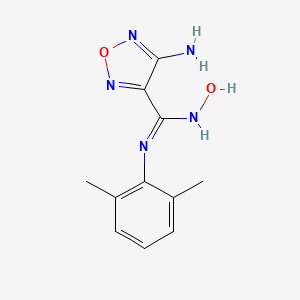
4-amino-N'-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the amino and hydroxy groups, along with the dimethylphenyl substituent, contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.
Attachment of the dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated intermediates, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydro-oxadiazole derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-amino-N’-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N’-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Generating reactive oxygen species: Inducing oxidative stress and cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2,6-dimethylphenyl)benzamide: Shares the dimethylphenyl and amino groups but lacks the oxadiazole ring.
N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: Contains a similar dimethylphenyl group but has different functional groups and lacks the oxadiazole ring.
Uniqueness
4-amino-N’-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the amino, hydroxy, and dimethylphenyl groups further enhances its versatility and applicability in various scientific fields.
Properties
IUPAC Name |
4-amino-N'-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-6-4-3-5-7(2)8(6)13-11(14-17)9-10(12)16-18-15-9/h3-5,17H,1-2H3,(H2,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWJWUMNMHCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=NON=C2N)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














